SC58451
Overview
Description
SC58451 is a novel, potent, orally active, and selective cyclooxygenase-2 (COX-2) inhibitor. It has shown significant anti-inflammatory activity in various models, including a rat model of arthritis . The compound is primarily used in scientific research to study inflammation and related pathways.
Preparation Methods
The preparation of SC58451 is generally achieved through chemical synthetic methods. One of the methods involves reacting the corresponding amino acid with Fmoc-OSu (l-hydroxyphenyl-2, 4,6-trifluorobenzenesulfonate) under basic conditions to yield this compound directly . Industrial production methods are not widely documented, but the synthesis typically requires precise control of reaction conditions to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
SC58451 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
SC58451 has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of COX-2 inhibition and the synthesis of related compounds.
Biology: Employed in research on inflammation and immune response pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases such as arthritis.
Industry: Utilized in the development of new anti-inflammatory drugs and related products.
Mechanism of Action
SC58451 exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the synthesis of prostaglandins, prostacyclins, and thromboxanes. These molecules play a crucial role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
SC58451 is unique in its high selectivity and potency as a COX-2 inhibitor. Similar compounds include:
Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.
Nimesulide: Known for its anti-inflammatory and analgesic properties.
Meloxicam: A nonsteroidal anti-inflammatory drug with selective COX-2 inhibition.
Piroxicam: Used to relieve pain and inflammation in various conditions.
Etodolac: Another COX-2 selective inhibitor with anti-inflammatory properties.
This compound stands out due to its high efficacy and selectivity, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO2S/c1-24(22,23)17-8-4-15(5-9-17)19-13-20(10-11-20)12-18(19)14-2-6-16(21)7-3-14/h2-9H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCIAZMKVAJRCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(CC3(C2)CC3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.